molecular formula C19H17BrClFN4OS B2697165 N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 391933-31-6

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2697165
CAS No.: 391933-31-6
M. Wt: 483.78
InChI Key: HXQFCQWWTIWLIV-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, a propylsulfanyl group, and a chloro-fluorobenzamide moiety

Preparation Methods

The synthesis of N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Synthesis of 4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole: This step involves the cyclization of appropriate precursors, such as 4-bromophenylhydrazine and propylthiocyanate, under acidic conditions to form the triazole ring.

    Formation of the Benzamide Moiety: The triazole derivative is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluoro groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions.

Scientific Research Applications

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound’s ability to interact with specific biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.

    Industrial Applications: Due to its unique chemical properties, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial cell wall components, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClFN4OS/c1-2-10-28-19-25-24-16(26(19)13-8-6-12(20)7-9-13)11-23-18(27)17-14(21)4-3-5-15(17)22/h3-9H,2,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFCQWWTIWLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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